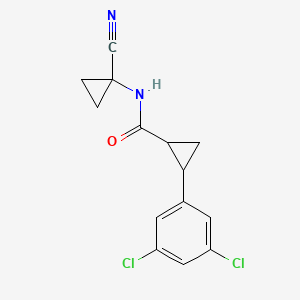
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound characterized by its unique cyclopropane rings and functional groups
科学的研究の応用
N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the Cyanocyclopropyl Intermediate: This step often involves the reaction of a suitable cyclopropane precursor with cyanogen bromide (BrCN) under basic conditions.
Introduction of the Dichlorophenyl Group: The intermediate is then reacted with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyanocyclopropyl moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it to primary amines under conditions such as catalytic hydrogenation.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds with modified functional groups.
作用機序
The mechanism of action of N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate specific pathways involved in disease processes.
Pathways Involved: The compound might influence signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, depending on its structure and functional groups.
類似化合物との比較
N-(1-Cyanocyclopropyl)-2-phenylcyclopropane-1-carboxamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
N-(1-Cyanocyclopropyl)-2-(3,5-difluorophenyl)cyclopropane-1-carboxamide: The fluorine atoms can significantly alter the compound’s electronic properties and interactions.
Uniqueness: N-(1-Cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide is unique due to the presence of both cyanocyclopropyl and dichlorophenyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-2-(3,5-dichlorophenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c15-9-3-8(4-10(16)5-9)11-6-12(11)13(19)18-14(7-17)1-2-14/h3-5,11-12H,1-2,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSZMGJAUQVDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C2CC2C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Benzenesulfonyl)-1-[4-[3-(benzenesulfonyl)propanoyl]piperazin-1-yl]propan-1-one](/img/structure/B2762438.png)
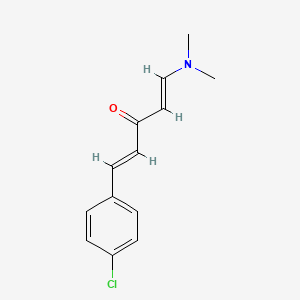
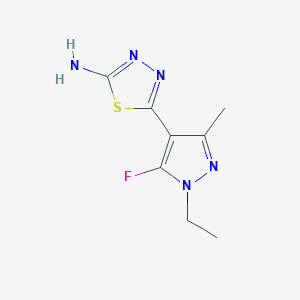


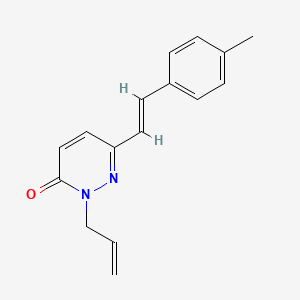
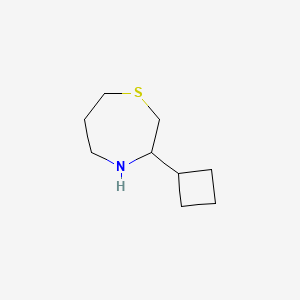
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-2-phenoxyethan-1-one](/img/structure/B2762450.png)
![N'-(4-ethylphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2762451.png)
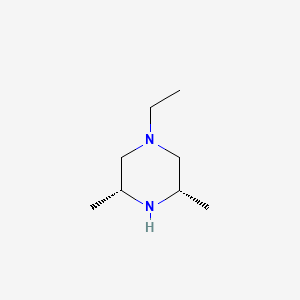
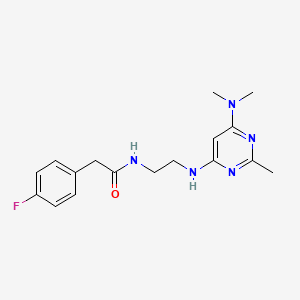
amine](/img/structure/B2762457.png)
![Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B2762458.png)
![N-[(6-methylpyrimidin-4-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2762459.png)
